molecular formula C11H14O3 B010683 Methyl 4-hydroxy-3-propylbenzoate CAS No. 105211-78-7

Methyl 4-hydroxy-3-propylbenzoate

Cat. No. B010683
CAS RN: 105211-78-7
M. Wt: 194.23 g/mol
InChI Key: BBGUEJVSGMTLIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The single crystal X-ray structure of methyl 4-hydroxybenzoate has been determined at a low temperature of 120 K . In the crystal lattice, three molecules of methyl 4-hydroxybenzoate are condensed into a 3D framework via extensive intermolecular hydrogen bonding . This arrangement contributes to its stability and solid-state properties .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 4-hydroxy-3-propylbenzoate: is used as a precursor in the synthesis of Gefitinib , a drug used for the treatment of non-small cell lung cancer. The compound serves as a starting material in a novel synthetic route that includes alkylation, nitration, reduction, and cyclization steps to produce Gefitinib with high overall yields .

Cosmetic Industry

Known as methyl paraben , this compound is widely utilized as an anti-microbial agent in cosmetics and personal-care products. Its efficacy as a preservative extends to food products as well, ensuring longer shelf life and safety from microbial contamination .

Nanotechnology

In the realm of nanotechnology, Methyl 4-hydroxy-3-propylbenzoate could be involved in the development of nano-biosensors. These sensors are designed for the detection of epigenetic changes, such as DNA methylation and histone modification, which are crucial in cancer progression and drug resistance. The sensitivity and specificity of these nano-biosensors surpass traditional diagnostic tools, offering new pathways for early diagnosis and personalized therapeutic strategies .

Nonlinear Optical Applications

The structural analogs of Methyl 4-hydroxy-3-propylbenzoate have been studied for their potential in nonlinear optical applications. These include third harmonic generation, which is significant for frequency conversion, laser technology, optical switching, and other related technologies. The compound’s derivatives can be used to grow organic co-crystals with promising nonlinear optical properties .

Analytical Chemistry

In analytical chemistry, Methyl 4-hydroxy-3-propylbenzoate can be used as a standard or reference compound in various chromatographic and spectrometric methods. Its well-defined characteristics make it suitable for calibration and method development in complex analyses .

Material Science

The compound’s derivatives are also of interest in material science, particularly in the synthesis of new materials with specific properties. For instance, its structural analogs can be used to create organic co-crystals with desired physical and chemical characteristics for advanced applications .

Food Preservation

As methyl paraben , it is employed as a preservative in the food industry. Its antimicrobial properties help in preventing spoilage and extending the shelf life of various food products .

Mechanism of Action

Target of Action

Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .

Mode of Action

It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .

Biochemical Pathways

It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .

Pharmacokinetics

Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .

Result of Action

Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.

properties

IUPAC Name

methyl 4-hydroxy-3-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUEJVSGMTLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473099
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-propylbenzoate

CAS RN

105211-78-7
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 22-3 (6.0 g, 33.2 mmol) in 50 mL of EtOAc was added 60 mg of 5% Pd on carbon and the whole was hydrogenated at atmospheric pressure for 24 h. Hydrogen was removed from the reaction mixture and the solution was filtered through Celite. Evaporation of the solvent afforded product 22-4 as a white solid.
Name
Quantity
6 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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60 mg
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 363 g of methyl 3-allyl-4-hydroxybenzoate in 1.5 L of methanol was hydrogenated for 1 hr in a Parr® type shaker at 40 psi and ambient temperature using 1.5 g of 10% palladium on carbon as the catalyst. The reaction was filterd through Solka-Floc® and the cake washed with 1 L of methanol. The combined filtrate was concentrated and the oil flushed with ether. Hexanes (1.5 L) were added and the resulting suspension cooled to 0° C. The product was collected by filtration, washed with hexanes and dried affording 176.6 g of methyl 4-hydoxy-3-n-propylbenzoate. A second crop of 166.4 g was obtained by concentrating the filtrate, diluting with hexanes and filtering, bringing the total to 343 g (94.3% yield).
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesis begins with the allylation of readily available methyl-4-hydroxybenzoate (Scheme 1). The allylated phenol is then thermally rearranged in dichlorobenzene and subsequently hydrogenated to provide the desired Methyl-4-hydroxy-3-n-propylbenzoate in good overall yield. ##STR27##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allylated phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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